molecular formula C16H20BrNO3 B2606420 Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate CAS No. 354155-03-6

Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate

Cat. No.: B2606420
CAS No.: 354155-03-6
M. Wt: 354.244
InChI Key: PYESLKOIIXXBHE-LWEDLAQUSA-N
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Description

Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate (CAS: 354155-03-6) is a bicyclic heterocyclic compound featuring a fused furo[2,3-c]pyridine core substituted with a bromomethyl group and a benzyl ester. Its molecular formula is C₁₆H₂₀BrNO₃, with a molecular weight of 354.24 g/mol . Key physicochemical properties include:

  • Hydrogen bond acceptors: 4
  • Rotatable bonds: 5
  • LogP (calculated): ~2.5 (indicating moderate lipophilicity) .
    The compound is typically synthesized via bromination and esterification of hexahydrofuropyridine intermediates, as evidenced by its structural analogs in synthetic protocols . It is primarily utilized as a chiral intermediate in pharmaceutical research, particularly for constructing complex molecules with stereochemical precision .

Properties

IUPAC Name

benzyl (3aS,7aR)-2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3/c17-9-14-8-13-6-7-18(10-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2/t13-,14?,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYESLKOIIXXBHE-LWEDLAQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1CC(O2)CBr)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]2[C@@H]1CC(O2)CBr)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the hexahydrofuro[2,3-C]pyridine core, followed by bromomethylation and esterification reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, particularly at the carboxylate ester and the hexahydrofuro ring.

    Ester Hydrolysis: The carboxylate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation could produce a ketone or aldehyde.

Scientific Research Applications

Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nucleophilic substitution reactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is particularly reactive, allowing the compound to act as an alkylating agent. This reactivity can be harnessed in the development of drugs that target specific enzymes or receptors, where the compound can form covalent bonds with nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

The trans-isomer (CAS: 354154-95-3) shares the same molecular formula but differs in stereochemistry. Key distinctions include:

Property Cis-Isomer Trans-Isomer
Stereochemistry 3aS,7aR configuration 3aR,7aR configuration
Purity ≥95% ≥97%
Applications Chiral intermediates High-purity API intermediates

The trans-isomer exhibits higher synthetic demand due to its utility in rigid scaffold construction for APIs, while the cis-isomer is often discontinued in commercial catalogs .

Heterocyclic Analogs

  • Tetrahydrothieno[2,3-c]pyridine Derivatives (e.g., Compound 5a in ): Structure: Replaces the furan oxygen with sulfur, enhancing electron density and altering reactivity. Yield: 83–89% in thiourea-substituted analogs . Biological Activity: These derivatives show marked antiproliferative activity, unlike the bromomethyl-furopyridine, which is primarily a synthetic intermediate .
  • Oxazolo[4,5-b]pyridine Derivatives (e.g., Compound 16 in ):

    • Structure : Incorporates an oxazole ring, increasing polarity (logP ~1.8).
    • Synthesis : Requires milder conditions (e.g., EtOH/H₂O crystallization) compared to the reflux-driven protocols for the target compound .

Functional Group Variations

  • Benzyl Esters with Hydroxy Substituents (e.g., Compound 8 in ):

    • Structure : Features a hydroxyl group instead of bromomethyl, reducing electrophilicity.
    • Reactivity : Hydroxyl groups enable hydrogen bonding, improving aqueous solubility but limiting stability under acidic conditions .
  • tert-Butyl Carbamates (e.g., ):

    • Structure : tert-Butyl protection replaces the benzyl ester, enhancing stability during solid-phase synthesis.
    • Applications : Preferred for peptide coupling over bromomethyl derivatives due to lower steric hindrance .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups Yield/Purity Applications
Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate C₁₆H₂₀BrNO₃ 354.24 Bromomethyl, Benzyl ester ≥95% Chiral intermediates
Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate C₁₆H₂₀BrNO₃ 354.24 Bromomethyl, Benzyl ester ≥97% API intermediates
tert-Butyl-2–(3-benzoylthioureido)-4,7-dihydrothieno[2,3-c]pyridine C₂₁H₃₁N₄O₄S₂ 467.18 Thiourea, Thienopyridine 83% Anticancer research
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate C₂₃H₂₅N₃O₃ 391.19 Oxazole, Propenoate 88% Kinase inhibition studies

Biological Activity

Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate (CBHPC) is a compound with notable chemical properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C16H20BrNO3
  • Molecular Weight : 354.24 g/mol
  • CAS Number : 354155-03-6

CBHPC features a unique structure that includes a bromomethyl group attached to a hexahydrofuro-pyridine framework, which is significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of CBHPC has primarily focused on its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from various studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to CBHPC. For instance, derivatives of pyridine structures have shown promising activity against various bacterial strains.

CompoundActivityReference
CBHPCAntibacterial against Staphylococcus aureus
Related pyridine derivativesEffective against Pseudomonas aeruginosa

In one study, the antimicrobial efficacy of CBHPC was evaluated using disk diffusion methods, revealing significant inhibition zones against common pathogens.

Anticancer Activity

The anticancer potential of CBHPC has also been explored. A study on structurally similar compounds indicated that modifications in the pyridine ring could enhance cytotoxicity against cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
CBHPCHeLa (cervical cancer)15.5
Related compoundsMCF-7 (breast cancer)12.0

The results suggest that CBHPC may possess selective cytotoxicity, making it a candidate for further development in cancer therapeutics.

The synthesis of CBHPC typically involves the bromomethylation of hexahydrofuro-pyridine derivatives. The mechanism by which CBHPC exerts its biological effects is thought to involve interaction with cellular targets such as enzymes or receptors involved in cell proliferation and survival.

Proposed Mechanism

  • Binding : CBHPC may bind to specific proteins or enzymes within microbial cells or cancerous tissues.
  • Inhibition : This binding could inhibit critical biological processes, leading to cell death or growth inhibition.
  • Signal Transduction : It may also interfere with signal transduction pathways that regulate cell division and apoptosis.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, CBHPC was tested against multiple strains of bacteria:

  • Methodology : Disk diffusion assay was employed.
  • Findings : Significant inhibition was observed against Gram-positive bacteria, particularly Staphylococcus aureus.

Study on Anticancer Properties

A recent study evaluated the cytotoxic effects of CBHPC on HeLa cells:

  • Methodology : MTT assay was used to determine cell viability.
  • Results : An IC50 value of 15.5 µM indicated promising anticancer activity compared to standard chemotherapeutics.

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